molecular formula C21H26O2 B041991 Pregna-4,9(11),16-triene-3,20-dione CAS No. 21590-20-5

Pregna-4,9(11),16-triene-3,20-dione

Cat. No. B041991
CAS RN: 21590-20-5
M. Wt: 310.4 g/mol
InChI Key: TZEZJENWQRMZIX-BVPXEZJJSA-N
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Description

Synthesis Analysis

The synthesis of Pregna-4,9(11),16-triene-3,20-dione and its analogues typically involves multi-step chemical processes. A notable example is the three-step synthesis from 3 beta-hydroxy-16 alpha, 17-epoxy-16 beta-methyl-5 alpha-pregn-9(11)-en-20-one, achieving an overall yield of 35%. These compounds are characterized spectroscopically, discussing the 13C NMR shielding effects briefly (García‐Martínez, Reyes-López, & Joseph-Nathan, 1993).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques, including 1H and 13C NMR. Studies have confirmed structures of metabolites formed during the microbial conversion, emphasizing the significance of mass spectrometry and NMR spectroscopy in determining structural configurations (Fokina & Donova, 2003).

Scientific Research Applications

  • Intermediate for Synthesizing Corticoids : It serves as an important intermediate for synthesizing corticoids like hydrocortisone and prednisolone (Lưu Đức Huy et al., 2015).

  • Precursor for Corticosteroids in Industry : Pregnatetraenedione is used as a useful precursor for synthesizing corticosteroids in industrial settings (Yongjun Liu et al., 2022).

  • Synthesis of Fluorometholone : Chemoelective hydrogenation of a derivative of this compound led to the synthesis of fluorometholone, a corticosteroid, with a 45% overall yield (Andrés Marcos-Escribano et al., 2009).

  • Improved Biodehydrogenation Process : Research focused on improving the biodehydrogenation of this compound, a precursor of corticosteroids, rather than its direct therapeutic applications (Jin Huang et al., 2012).

  • Synthesis of Steroid Analogues : It is involved in the synthesis of steroid analogues with aromatic C-rings, such as 17-hydroxy-18-nor-17α-pregna-4,8,11,13-tetraene-3,20-dione (P. Burden et al., 1987).

  • Skeletal Rearrangement in Steroids : A skeletal rearrangement of the steroidal 1,3-diene to 3 was observed in a reaction involving this compound (O. P. Shestak et al., 1988).

  • Tritium-Labeled Analogues for Therapeutic Applications : Tritium-labeled analogues of progesterone, such as a derivative of this compound, have potential therapeutic applications (V. Shevchenko et al., 1998).

  • Conversion by Nocardioides simplex VKM : The bacterium Nocardioides simplex VKM Ac-2033D selectively produces precursors to modern glucocorticoids from 9alpha-hydroxyandrostenes through conversion of a related compound (V. Fokina & M. Donova, 2003).

Mechanism of Action

Target of Action

Pregna-4,9(11),16-triene-3,20-dione, also known as pregnatetraenedione, is primarily used in the synthesis of corticosteroids . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

It is known to be a precursor in the synthesis of corticosteroids . Corticosteroids work by decreasing or preventing tissues from responding to inflammation. They also modify the body’s immune response to diverse stimuli .

Biochemical Pathways

Pregnatetraenedione is synthesized from phytosterols through a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . The production of 9-OHPDC and its methyl-esterified form (9-OHPDC-M) is achieved through metabolic engineering . A four-step chemical process is then used to synthesize pregnatetraenedione from 9-OHPDC-M, involving hydrolysis, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .

Result of Action

The primary result of the action of pregnatetraenedione is the production of corticosteroids . These hormones have potent anti-inflammatory and immunosuppressive properties. They are used in a wide variety of clinical conditions, including autoimmune diseases, allergies, and asthma .

Future Directions

The future directions of Pregna-4,9(11),16-triene-3,20-dione research could involve further studies on its synthesis and its use as a common intermediate in the synthesis of some impurities related to dexamethasone and mometasone . Additionally, more research could be conducted on its potential use in the treatment of Duchenne Muscular Dystrophy .

properties

IUPAC Name

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEZJENWQRMZIX-BVPXEZJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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